molecular formula C20H24O4 B8229543 Dibutyl naphthalene-2,6-dicarboxylate

Dibutyl naphthalene-2,6-dicarboxylate

Cat. No.: B8229543
M. Wt: 328.4 g/mol
InChI Key: PCFNKFGGJYQMTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl naphthalene-2,6-dicarboxylate can be synthesized through the esterification of naphthalene-2,6-dicarboxylic acid with butanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Naphthalene-2,6-dicarboxylic acid+2ButanolH2SO4Dibutyl naphthalene-2,6-dicarboxylate+2H2O\text{Naphthalene-2,6-dicarboxylic acid} + 2 \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{H}_2\text{O} Naphthalene-2,6-dicarboxylic acid+2ButanolH2​SO4​​Dibutyl naphthalene-2,6-dicarboxylate+2H2​O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of naphthalene-2,6-dicarboxylic acid and butanol into a reactor, along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Dibutyl naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibutyl naphthalene-2,6-dicarboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of dibutyl naphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release naphthalene-2,6-dicarboxylic acid, which can then participate in various biochemical processes. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl naphthalene-2,6-dicarboxylate: Similar structure but with methyl ester groups instead of butyl ester groups.

    Diethyl naphthalene-2,6-dicarboxylate: Similar structure but with ethyl ester groups.

    Naphthalene-2,6-dicarboxylic acid: The parent acid form without ester groups.

Uniqueness

Dibutyl naphthalene-2,6-dicarboxylate is unique due to its butyl ester groups, which impart specific solubility and reactivity properties. These properties make it suitable for applications where longer alkyl chains are advantageous, such as in the production of plasticizers and high-performance materials .

Properties

IUPAC Name

dibutyl naphthalene-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-3-5-11-23-19(21)17-9-7-16-14-18(10-8-15(16)13-17)20(22)24-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFNKFGGJYQMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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